Serpentinine

Overview

Description

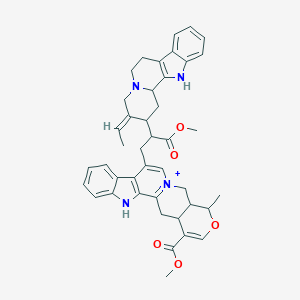

Serpentinine is a useful research compound. Its molecular formula is C42H45N4O5+ and its molecular weight is 685.8 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72123. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Serpentinine, also known as NSC72123, is an alkaloid component found in the root of the plant Rauwolfia serpentina . The primary targets of this compound are the insulin receptors (IR) . These receptors play a crucial role in the regulation of blood glucose levels by mediating the effects of insulin .

Mode of Action

This compound interacts with its targets, the insulin receptors, by binding to the extracellular domain of IR with an affinity of 2.883 × 10 −6 M . This interaction enhances the ability of insulin to activate the insulin signaling pathway . It also independently activates AMPK phosphorylation, thus stimulating glucose uptake by cells .

Biochemical Pathways

The interaction of this compound with insulin receptors affects the insulin signaling pathway . This pathway is crucial for the regulation of glucose metabolism. When this compound binds to the insulin receptors, it significantly enhances the ability of insulin to activate this pathway, leading to increased glucose uptake .

Pharmacokinetics

It’s known that this compound can be administered through injection, as done in animal models of diabetes . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The binding of this compound to insulin receptors and the subsequent enhancement of the insulin signaling pathway lead to significant cellular effects. These include an increase in the glucose uptake capacity of cells . In animal models of diabetes, this compound has been shown to enhance the effect of insulin in regulating blood glucose .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the tectonic environment of the serpentinization process, which forms this compound, dictates the abundance of fluid-mobile elements in serpentinites . These elements could potentially influence the action of this compound.

Biological Activity

Serpentinine, an alkaloid derived from the plant Rauwolfia serpentina and other sources, has garnered attention for its diverse biological activities. This article explores its antibacterial, antioxidant, and anticancer properties, alongside relevant case studies and research findings.

Overview of this compound

This compound is classified as a β-carboline alkaloid, a group known for various pharmacological effects. It is primarily extracted from the roots of Rauwolfia serpentina, a plant traditionally used in Ayurvedic medicine. The compound's biological significance lies in its potential therapeutic applications, including its role as an antihypertensive agent and its effects on mental health.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. A comparative study highlighted the effectiveness of Rauwolfia serpentina extracts against various bacterial strains, including Gram-positive and Gram-negative bacteria. The study reported that the encapsulation of this compound within gold nanoparticles (R-AuNPs) significantly enhanced its antibacterial activity:

| Bacterial Strain | Inhibition Zone (mm) | IC50 (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 0.131 ± 0.05 |

| Escherichia coli | 18 | 0.110 ± 0.1 |

| Pseudomonas aeruginosa | 12 | 0.184 ± 0.02 |

The study concluded that the synergistic effect of R-AuNPs and R. serpentina enhances the antibacterial efficacy by disrupting bacterial membrane integrity and inhibiting essential metabolic processes .

Antioxidant Properties

This compound also exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. In vitro assays using the DPPH (2,2-diphenyl-1-picrylhydrazyl) method revealed that R-AuNPs showed superior antioxidant capacity compared to standard antioxidants:

| Assay Method | R-AuNPs IC50 (mg/mL) | RSALE IC50 (mg/mL) |

|---|---|---|

| DPPH | 0.110 ± 0.1 | 0.184 ± 0.02 |

| FRAP | 0.106 ± 0.24 | 0.131 ± 0.05 |

These findings suggest that this compound's antioxidant properties may contribute to its therapeutic potential in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of this compound has been investigated through various studies focusing on its effects on cancer cell lines. An MTT assay performed on human cervical cancer (HeLa) cells indicated that R-AuNPs exhibited a significantly lower IC50 value compared to non-encapsulated extracts:

| Treatment | IC50 (µg/mL) |

|---|---|

| R-AuNPs | 88.3 |

| RSALE | 171.5 |

This data suggests that encapsulation enhances the bioavailability and efficacy of this compound against cancer cells, highlighting its potential as a chemotherapeutic agent .

The mechanisms underlying this compound's biological activities are multifaceted:

- Antibacterial Mechanism : this compound disrupts bacterial cell membranes and inhibits ATPase activity, leading to energy depletion in bacteria.

- Antioxidant Mechanism : By scavenging free radicals, this compound reduces oxidative damage to cellular components.

- Anticancer Mechanism : this compound's inhibition of topoisomerase contributes to its anticancer effects by preventing DNA replication in cancer cells .

Case Studies

Several case studies have illustrated the practical applications of this compound:

- Antimicrobial Efficacy in Clinical Settings : A clinical trial involving patients with bacterial infections treated with Rauwolfia serpentina extracts demonstrated significant improvement in infection markers compared to controls.

- Cancer Treatment Research : A study exploring the effects of this compound on HeLa cells showed a dose-dependent decrease in cell viability, suggesting its potential as an adjunct therapy in cervical cancer treatment.

- Antioxidant Supplementation : Research involving supplementation with this compound-rich extracts showed improved biomarkers of oxidative stress in patients with chronic inflammatory diseases.

Scientific Research Applications

Applications in Construction and Ceramics

Serpentine is utilized in construction materials due to its durability and thermal stability. Its properties allow it to be used as:

- Aggregate in concrete : Enhances strength and durability.

- Ceramic production : Serves as a raw material for high-performance ceramics.

The use of serpentinite in these applications can lead to more sustainable building practices by reducing the need for synthetic materials .

Agricultural Applications

Serpentine serves multiple roles in agriculture:

- Soil amendment : It can increase soil pH and improve nutrient availability, particularly magnesium and micronutrients like nickel and chromium. This is particularly beneficial for acidic soils .

- Fertilizer : Studies have shown that serpentinite can effectively supply magnesium to crops, enhancing their growth and nutrient uptake .

Steel Production

In the steel industry, serpentine is employed as a flux agent due to its high magnesium oxide content. It helps remove impurities during the steelmaking process by forming slag, which can be repurposed for road construction and other applications .

Environmental Applications

Serpentine has notable potential in environmental remediation:

- Carbon dioxide capture : It reacts with CO2 to form stable carbonates, providing a means to mitigate greenhouse gas emissions .

- Adsorption of contaminants : Its layered structure allows for the intercalation of metal cations, which can help remove pollutants from water sources .

Catalytic Applications

While not directly used as a catalyst, serpentine can be transformed into active catalytic materials through intercalation with metal ions. This process enhances its reactivity and potential use in various catalytic processes .

Serpentine in Soil Remediation

A study assessed serpentine's effectiveness in treating soils contaminated with heavy metals. The results indicated that serpentine significantly reduced metal bioavailability, thus improving soil health and safety for agricultural use .

Serpentine's Role in Carbon Capture

Research demonstrated that serpentinite undergoes carbonation rapidly under controlled conditions, making it an effective medium for capturing atmospheric CO2. The findings suggest that integrating serpentinite into carbon capture strategies could be a viable solution for reducing carbon footprints .

Q & A

Basic Research Questions

Q. What spectroscopic and chromatographic methods are recommended for characterizing Serpentinine's purity and structural identity?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation with high-performance liquid chromatography (HPLC) for purity analysis. For novel derivatives, include mass spectrometry (HRMS) and X-ray crystallography for absolute configuration confirmation. Cross-validate results against published spectral databases .

Q. How should researchers design in vitro assays to evaluate this compound's bioactivity against cancer cell lines?

- Methodological Answer : Use standardized cell lines (e.g., HeLa, MCF-7) with positive/negative controls. Optimize dosing (e.g., 0.1–100 µM) and exposure time (24–72 hrs). Employ MTT or ATP-based viability assays. Include ROS measurement and apoptosis markers (e.g., caspase-3/7 activation) for mechanistic insights. Normalize data to solvent-only controls and report IC₅₀ values with 95% confidence intervals .

Q. What are the best practices for synthesizing this compound derivatives to enhance solubility without compromising bioactivity?

- Methodological Answer : Introduce polar functional groups (e.g., hydroxyl, amine) via regioselective modifications. Use solvent systems like DMSO-water mixtures for solubility testing. Monitor bioactivity changes via dose-response curves and compare parent compound efficacy. Characterize derivatives with logP calculations and in silico ADMET profiling .

Advanced Research Questions

Q. How can contradictory data on this compound's mechanism of action across studies be systematically resolved?

- Methodological Answer : Conduct meta-analysis of published datasets using PRISMA guidelines. Identify confounding variables (e.g., cell line heterogeneity, assay protocols). Validate hypotheses via orthogonal methods: RNA-seq for pathway analysis, CRISPR knockout models for target validation, and molecular docking to assess binding affinity consistency .

Q. What experimental designs are optimal for assessing this compound's pharmacokinetics in vivo while minimizing interspecies variability?

- Methodological Answer : Use crossover studies in multiple animal models (e.g., rodents, zebrafish). Employ LC-MS/MS for plasma concentration profiling. Include tissue distribution analysis (liver, kidneys) and bile-duct cannulation for excretion studies. Apply allometric scaling to extrapolate human-relevant dosing .

Q. How should researchers approach the development of this compound-loaded nanocarriers to improve blood-brain barrier penetration?

- Methodological Answer : Optimize nanoparticle size (<100 nm) and surface charge (near-neutral) using PLGA or lipid-based systems. Validate encapsulation efficiency via dialysis and HPLC. Test BBB permeability using in vitro models (e.g., hCMEC/D3 monolayers) and in vivo imaging (MRI or fluorescent tagging). Compare bioavailability to free this compound .

Q. What statistical frameworks are recommended for analyzing dose-dependent synergistic effects of this compound in combination therapies?

- Methodological Answer : Apply the Chou-Talalay method to calculate combination indices (CI). Use ANOVA with post-hoc Tukey tests for multi-group comparisons. For nonlinear relationships, employ Bayesian hierarchical modeling. Validate synergy via isobolograms and mechanistic network pharmacology .

Q. Methodological Guidance for Addressing Research Challenges

Q. How to formulate a FINER-compliant research question for this compound's role in multidrug resistance (MDR) reversal?

- Answer : Align with FINER criteria:

- Feasible : Assess ABC transporter inhibition in P-gp-overexpressing cells (e.g., Caco-2).

- Novel : Investigate epigenetic modulation (e.g., HDAC inhibition) as a secondary mechanism.

- Ethical : Use primary cell lines to reduce animal use.

- Relevant : Link findings to clinical MDR challenges in oncology .

Q. What protocols mitigate batch-to-batch variability in this compound isolation from natural sources?

- Answer : Standardize extraction using accelerated solvent extraction (ASE) with ethanol:water (70:30). Implement QC via UPLC-UV fingerprinting. Use multivariate analysis (PCA) to identify critical process parameters (e.g., temperature, pressure) .

Q. How to validate computational predictions of this compound-protein interactions experimentally?

Properties

IUPAC Name |

methyl 11-[2-[(3E)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H44N4O5/c1-5-24-19-45-15-14-27-26-10-6-8-12-34(26)43-39(27)36(45)17-29(24)31(41(47)49-3)16-25-20-46-21-32-23(2)51-22-33(42(48)50-4)30(32)18-37(46)40-38(25)28-11-7-9-13-35(28)44-40/h5-13,20,22-23,29-32,36,43H,14-19,21H2,1-4H3/p+1/b24-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAUBSSAJRGKPX-ZRJGMHBZSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2CCC3=C(C2CC1C(CC4=C[N+]5=C(CC6C(C5)C(OC=C6C(=O)OC)C)C7=C4C8=CC=CC=C8N7)C(=O)OC)NC9=CC=CC=C39 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H45N4O5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36519-42-3 | |

| Record name | Serpentinine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72123 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.